Lipophilicity Comparison: Increased LogP and Molecular Weight Drive Differential Pharmacokinetic Behavior
The target compound exhibits higher lipophilicity and molecular weight compared to its unsubstituted and chloro-substituted analogs, which directly impacts its predicted absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, 2-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline has a predicted logP of 4.3 and a molecular weight of 288.18 g/mol . In contrast, the unsubstituted 2-phenyl analog (CAS 3340-78-1) has a molecular weight of 209.29 g/mol and is a liquid at room temperature, indicating significantly lower lipophilicity . The 4-chloro analog (CAS 78317-78-9) has a molecular weight of 243.73 g/mol and a calculated logP of 4.45 . The bromo compound's logP value, while similar to the chloro analog, is coupled with a higher molecular weight and a solid physical state at ambient conditions, which can be advantageous for purification, handling, and formulation development .
| Evidence Dimension | Predicted LogP and Molecular Weight |
|---|---|
| Target Compound Data | LogP: 4.3; MW: 288.18 g/mol |
| Comparator Or Baseline | 2-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 3340-78-1): MW 209.29 g/mol; 2-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline (CAS 78317-78-9): LogP 4.45, MW 243.73 g/mol |
| Quantified Difference | ΔMW: +78.89 vs. 2-phenyl analog; +44.45 vs. 4-chloro analog. ΔLogP: -0.15 vs. 4-chloro analog. |
| Conditions | Predicted values from standard cheminformatics algorithms (XLogP3) as reported by vendors [REFS-1, REFS-3]. |
Why This Matters
For researchers in drug discovery, these physicochemical differences are crucial for predicting in vivo behavior, such as membrane permeability and metabolic stability, and for selecting the optimal analog for a specific lead optimization campaign.
